

(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B1299900

[Get Quote](#)

(S)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a stereocenter, a ketone, and a carboxylic acid functional group on a cyclopentane scaffold, makes it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and critical applications in pharmaceutical research, with a focus on its role in the development of antiviral and cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

(S)-3-Oxocyclopentanecarboxylic acid, with the IUPAC name (1S)-3-oxocyclopentane-1-carboxylic acid, possesses a well-defined three-dimensional structure that is key to its utility in stereoselective synthesis. The cyclopentane ring imparts conformational rigidity, while the chiral center at the C1 position allows for the synthesis of enantiomerically pure target molecules.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₃	[1]
Molecular Weight	128.13 g/mol	[1]
CAS Number	71830-06-3	[1]
Melting Point	64-65 °C	
Appearance	White to off-white crystalline powder	[2]
pKa	~4.62	
Solubility	Soluble in water and polar organic solvents	

Spectroscopic Data:

The structural features of **(S)-3-Oxocyclopentanecarboxylic acid** can be confirmed through various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton at the chiral center, the methylene protons of the cyclopentane ring, and a broad singlet for the carboxylic acid proton. The protons adjacent to the ketone will be deshielded.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, the chiral methine carbon, and the methylene carbons of the ring.
- Mass Spectrometry: The mass spectrum of the methyl ester of 3-oxocyclopentanecarboxylic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-3-Oxocyclopentanecarboxylic acid** is a critical step for its use in pharmaceutical applications. Key strategies include asymmetric synthesis and the resolution of racemic mixtures.

Dieckmann Cyclization for Racemic 3-Oxocyclopentanecarboxylic Acid

A common approach to constructing the 3-oxocyclopentanecarboxylate core is through the Dieckmann cyclization of a 1,6-diester.[4][5][6][7]

Experimental Protocol:

- Preparation of the Diester: A suitable 1,6-diester, such as diethyl adipate, is selected as the starting material.
- Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. The base promotes an intramolecular Claisen condensation to form the cyclic β -keto ester, ethyl 2-oxocyclopentanecarboxylate.[8]
- Hydrolysis and Decarboxylation: The resulting β -keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating. This step hydrolyzes the ester and induces decarboxylation to yield 3-oxocyclopentanecarboxylic acid.

Enzymatic Resolution for (S)-3-Oxocyclopentanecarboxylic Acid

To obtain the desired (S)-enantiomer, enzymatic resolution of the racemic acid or its ester derivative is a highly efficient method.[9][10][11]

Experimental Protocol:

- Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is esterified, for example, to its methyl or ethyl ester.

- Enzymatic Hydrolysis: The racemic ester is incubated with a stereoselective lipase, such as *Candida antarctica* lipase B (CAL-B), in an appropriate buffer system. The enzyme selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
- Separation: The unreacted (S)-ester is separated from the (R)-acid by extraction.
- Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions to yield the final product, **(S)-3-Oxocyclopentanecarboxylic acid**.

[Click to download full resolution via product page](#)

Synthetic workflow for **(S)-3-Oxocyclopentanecarboxylic acid**.

Applications in Drug Development

The bifunctional nature and defined stereochemistry of **(S)-3-Oxocyclopentanecarboxylic acid** make it a crucial intermediate in the synthesis of several classes of therapeutic agents.

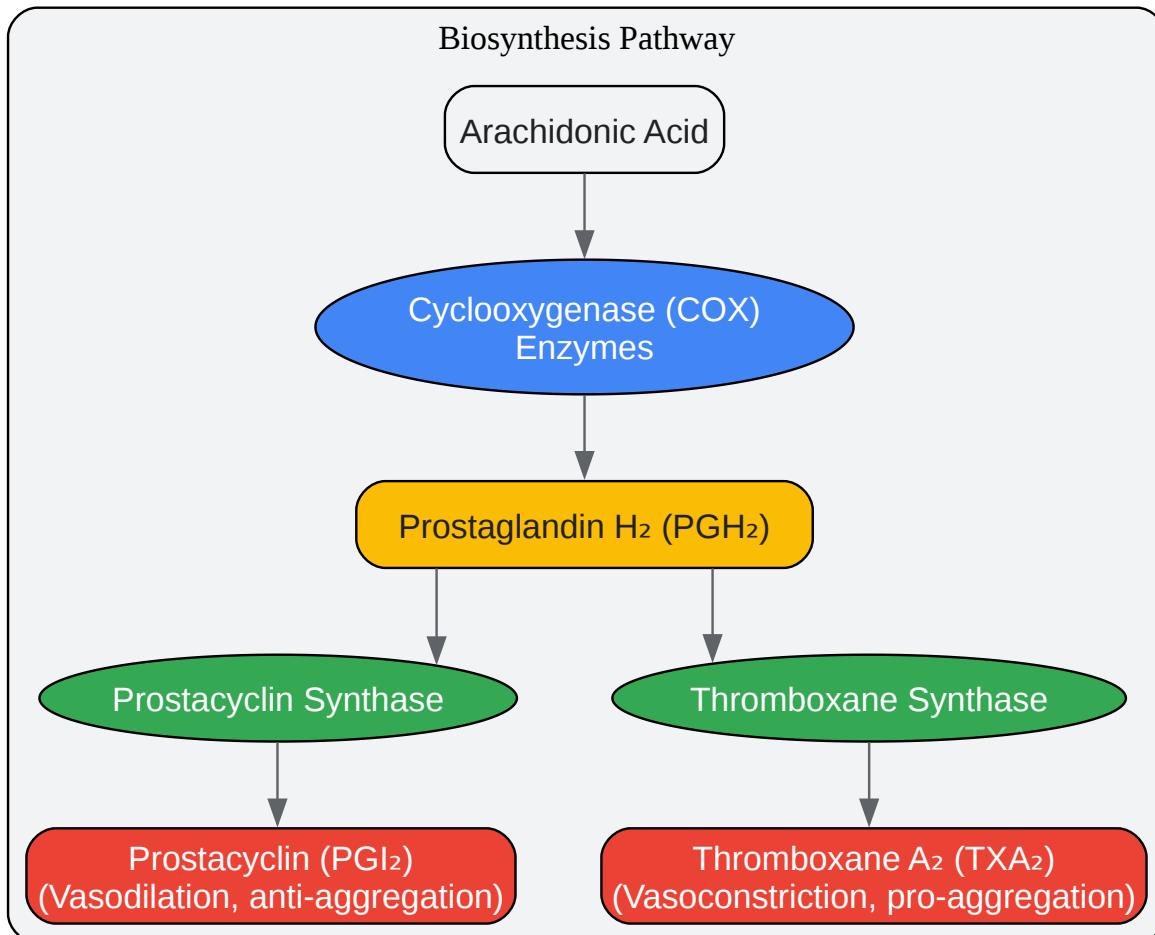
Carbocyclic Nucleoside Analogues

A primary application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues.^{[12][13]} In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This modification enhances metabolic stability by preventing cleavage of the glycosidic bond by phosphorylases and hydrolases, often leading to improved pharmacokinetic profiles.^[12]

(S)-3-Oxocyclopentanecarboxylic acid serves as a key chiral pool starting material for constructing the carbocyclic core of these analogues. Prominent examples of antiviral drugs that are carbocyclic nucleosides include:

- Abacavir: A potent reverse transcriptase inhibitor used in the treatment of HIV.
- Entecavir: Used to treat hepatitis B virus infection.

The synthesis of these drugs often involves the transformation of the ketone and carboxylic acid functionalities of the starting material into the amine and hydroxymethyl groups found in the final carbocyclic nucleoside core.


[Click to download full resolution via product page](#)

Logical pathway to carbocyclic nucleosides.

Prostaglandin and Thromboxane A₂ Analogs

(S)-3-Oxocyclopentanecarboxylic acid and its derivatives are also valuable precursors in the synthesis of prostaglandins and thromboxane A₂ (TXA₂) analogues.[14][15][16] Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation.[17][18]

The cyclopentane ring of the starting material forms the core of these signaling molecules. The synthesis of these analogues allows for the development of drugs that can modulate the activity of prostaglandin and thromboxane receptors, with potential applications in treating cardiovascular diseases, inflammation, and pain. For instance, stable carbocyclic analogues of TXA₂ are used to study its role in osteoclast formation.[19]

[Click to download full resolution via product page](#)

Simplified prostaglandin and thromboxane biosynthesis.

Conclusion

(S)-3-Oxocyclopentanecarboxylic acid is a cornerstone chiral intermediate in contemporary drug discovery and development. Its unique structural features provide a versatile platform for the stereoselective synthesis of complex and potent therapeutic agents, most notably carbocyclic nucleoside antivirals and modulators of prostaglandin and thromboxane signaling pathways. A thorough understanding of its properties and synthetic methodologies is essential for researchers and scientists working at the forefront of medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such fundamental chiral building blocks in the drug development pipeline is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. Cyclopentanecarboxylic acid, 3-oxo-, methyl ester [webbook.nist.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α -Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 12. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 13. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN, SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 16. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure of the platelet aggregation factor thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. The stable analog carbocyclic TXA2 but not platelet-released TXA2 induces osteoclast-like cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299900#s-3-oxocyclopentanecarboxylic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com